Nexinhib20
Overview
Description
Molecular Structure Analysis
Nexinhib20 has a complex molecular structure, with its chemical name being 4,4-Dimethyl-1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-penten-3-one . The exact molecular structure analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis
Nexinhib20 is a white to beige powder that is soluble in DMSO at 20 mg/mL . It has a molecular weight of 300.31 and an empirical formula of C15H16N4O3 .Scientific Research Applications
Neutrophil Inhibition and Myocardial Ischemia-Reperfusion Injury Prevention
Nexinhib20 has shown promise in preventing myocardial ischemia-reperfusion (I/R) injury. This injury, often exacerbated following primary percutaneous coronary intervention for acute myocardial infarction, involves neutrophil-mediated cardiac tissue damage. Nexinhib20's ability to inhibit both neutrophil adhesion and exocytosis presents a dual-functional approach to reduce such damage. Studies have demonstrated that Nexinhib20, through the inhibition of interleukin 8 (IL-8)-induced β2 integrin-dependent human neutrophil adhesion and suppression of intracellular calcium flux, significantly reduces neutrophil recruitment and infarct size in a mouse model, highlighting its translational potential as a neutrophil inhibitory drug (Fan et al., 2022).
Neutrophil Adhesion and β2 Integrin Activation Inhibition
Further research supports Nexinhib20's role in inhibiting neutrophil adhesion and β2 integrin activation, crucial for inflammatory injuries like myocardial I/R injury. The drug's effectiveness in a microfluidic chamber and dynamic flow cytometry assays points to its mechanism of action - antagonizing the binding of Rac-1 and GTP, a vital step in neutrophil adhesion. This inhibition ultimately contributes to the prevention of myocardial I/R injury, marking Nexinhib20 as a potential therapeutic agent in inflammatory injuries (Liu et al., 2022).
Future Directions
properties
IUPAC Name |
(Z)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSOIYNNOFGGES-JYRVWZFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nexinhib20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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